6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene
Overview
Description
6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene is a heterocyclic compound with the molecular formula C14H16S. This compound belongs to the class of dibenzothiophenes, which are sulfur-containing aromatic hydrocarbons. The presence of methyl groups at positions 6 and 9, along with the tetrahydro structure, makes this compound unique and of interest in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the Gewald synthesis is often employed for the preparation of thiophene derivatives, including dibenzothiophenes .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical reactions using optimized conditions to ensure high yield and purity. The specific details of industrial methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it to more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene involves its interaction with various molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and function. These modifications can influence biological pathways, leading to potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Dibenzothiophene: A parent compound without the methyl groups and tetrahydro structure.
1,2,3,4-Tetrahydrodibenzo[b,d]thiophene: Similar structure but lacks the methyl groups.
6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene 5,5-dioxide: An oxidized derivative with additional oxygen atoms
Uniqueness
This compound is unique due to the presence of methyl groups at positions 6 and 9, which can influence its chemical reactivity and biological activity. The tetrahydro structure also adds to its distinctiveness compared to fully aromatic dibenzothiophenes .
Properties
IUPAC Name |
6,9-dimethyl-1,2,3,4-tetrahydrodibenzothiophene | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16S/c1-9-7-8-10(2)14-13(9)11-5-3-4-6-12(11)15-14/h7-8H,3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJMMCOXITGQXHY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C3=C(CCCC3)SC2=C(C=C1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50297100 | |
Record name | 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21339-64-0 | |
Record name | NSC114015 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114015 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 6,9-Dimethyl-1,2,3,4-tetrahydrodibenzo[b,d]thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50297100 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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